FFN 102 mesylate is a synthetic compound classified as a fluorescent false neurotransmitter. It is primarily recognized for its ability to selectively interact with the dopamine transporter and vesicular monoamine transporter 2, making it a valuable tool in neurobiological research. The chemical name for FFN 102 mesylate is 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate, and it has a CAS number of 1883548-92-2. This compound is noted for its pH-responsive fluorescent properties, which enable researchers to visualize neurotransmitter dynamics in living cells.
FFN 102 mesylate is sourced from various chemical suppliers, including R&D Systems, Tocris Bioscience, and MedChemExpress. It falls under the category of biogenic neurotransmitter analogues and is specifically designed for laboratory research purposes. The compound exhibits high purity levels, typically exceeding 99%, making it suitable for sensitive experimental applications .
The synthesis of FFN 102 mesylate involves several key steps that typically include:
The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to established organic synthesis techniques .
The molecular structure of FFN 102 mesylate can be described as follows:
The compound exhibits distinct fluorescence characteristics, with excitation maxima at approximately 340 nm (pH 5) and 370 nm (pH 7.5), along with an emission maximum at 435 nm across different pH levels .
FFN 102 mesylate participates in several chemical reactions typical of fluorescent probes:
These reactions underscore its utility as a bioanalytic probe in neuroscience research.
The mechanism of action for FFN 102 mesylate involves:
This mechanism allows scientists to visualize and quantify neurotransmitter release events in real-time .
FFN 102 mesylate exhibits several notable physical and chemical properties:
These properties make FFN 102 mesylate suitable for various experimental setups involving live-cell imaging and neurotransmitter studies .
FFN 102 mesylate has a range of applications in scientific research:
These applications highlight the significance of FFN 102 mesylate in advancing our understanding of neurobiology and synaptic function .
Fluorescent False Neurotransmitters (FFNs) represent a class of rationally designed neurochemical tools engineered to mimic endogenous neurotransmitters while exhibiting fluorescence properties. Historically, the development of FFNs addressed a critical limitation in neuroscience: the inability to visualize neurotransmitter dynamics—specifically uptake, storage, release, and reuptake—at the resolution of individual synapses in intact neural circuits. Prior probes, such as FM dyes, reported vesicle recycling but failed to distinguish between neurotransmitter types or directly report transmitter content [4]. Similarly, synaptopHluorins indicated vesicle fusion events but did not track neurotransmitter molecules themselves [4]. The first-generation FFNs emerged around 2010 through interdisciplinary collaborations between organic chemistry and neuroscience, aiming to create substrates indistinguishable from native transmitters in their handling by neuronal transport machinery yet optically detectable [4]. FFN 102 mesylate, developed subsequently, exemplifies the evolution toward pH-responsive FFNs optimized for studying monoaminergic systems, particularly dopamine (DA) neurotransmission. Its design prioritized selectivity for DA transporters, pH-dependent photophysics matching vesicular physiology, and minimal pharmacological interference, marking a significant advancement in optical reporter technology [1] [4].
FFN 102 mesylate (Chemical Name: 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate; CAS: 1883548-92-2) is distinguished by its unique photophysical properties and pharmacological selectivity. Structurally, it incorporates a coumarin scaffold with a phenol group at the 7-position, enabling pH-dependent spectral shifts critical for reporting environmental acidity [1] [4] [5].
pH-Responsive Fluorescence: The protonation state of the phenolic hydroxyl governs FFN 102's excitation profile. Under acidic conditions (pH ~5.0, mimicking synaptic vesicle lumina), the excitation maximum is 340 nm. In neutral environments (pH ~7.4, resembling cytosol), this shifts to 370 nm. Emission remains constant at 435 nm irrespective of pH, but intensity increases significantly upon deprotonation [1] [4] [5]. This ratiometric excitability (pKa ~6.2) allows researchers to differentiate probe localization (vesicular vs. cytosolic) and optically detect exocytotic events where vesicular contents are released into the neutral extracellular space, causing a fluorescence increase [4]. Table 1 summarizes key photophysical properties.
Pharmacological Selectivity: FFN 102 is a high-affinity substrate for two key dopamine handling transporters: the plasma membrane Dopamine Transporter (DAT) and the vesicular Monoamine Transporter 2 (VMAT2). This dual selectivity enables its accumulation specifically within dopaminergic neurons: DAT mediates cytoplasmic uptake from the extracellular space, while VMAT2 packages it into synaptic vesicles [1] [4] [7]. Crucially, FFN 102 exhibits negligible binding to a broad panel of 38 CNS receptors (including dopamine D1-D5 and serotonin 5-HT1-7 receptors) at 10 µM, minimizing confounding pharmacological effects during imaging experiments [1] [4] [5]. Table 2 details selectivity and transporter interactions.
Physicochemical Properties: With a molecular weight of 335.76 g/mol (Formula: C₁₂H₁₄ClNO₆S) and high polarity (logD ~ -1.45 at pH 7.4), FFN 102 exhibits low passive membrane permeability. This characteristic enhances reliance on active transport (DAT/VMAT2) for cellular entry and compartmentalization, reducing non-specific background labeling [1] [4] [5]. It demonstrates solubility in water (up to 6.72 mg/mL, 20 mM with warming) and DMSO (up to 33.58 mg/mL, 100 mM), facilitating preparation of stock solutions for experimental use [1] [2].
Table 1: Photophysical Properties of FFN 102 Mesylate
Property | pH 5.0 (Acidic/Vesicular) | pH 7.5 (Neutral/Cytosolic/Extracellular) | Significance |
---|---|---|---|
Excitation Maximum (λ) | 340 nm | 370 nm | Ratiometric excitation allows discrimination between vesicular and cytosolic localization. |
Emission Maximum (λ) | 435 nm | 435 nm | Consistent emission wavelength simplifies detection setup. |
Fluorescence Intensity | Lower | Higher | Release into neutral extracellular space during exocytosis causes fluorescence increase. |
pKa | ~6.2 | ~6.2 | Matches physiological pH range relevant to synaptic vesicle dynamics. |
Table 2: Selectivity and Transporter Interactions of FFN 102 Mesylate
Target | Interaction | Evidence | Functional Consequence |
---|---|---|---|
DAT (Dopamine Transporter) | High-affinity substrate | Uptake abolished by DAT inhibitors (nomifensine, cocaine) or in DAT-KO mice. | Enables specific labeling of dopaminergic terminals and reports DAT activity. |
VMAT2 (Vesicular Monoamine Transporter 2) | Substrate | Accumulation in vesicles blocked by VMAT2 inhibitors (e.g., reserpine). | Facilitates loading into synaptic vesicles; reports vesicular storage. |
CNS Receptor Panel (38 receptors) | No significant binding (≤10 µM) | Screening by NIMH Psychoactive Drug Screening Program (PDSP). | Minimal pharmacological interference with endogenous neurotransmission. |
FFN 102 mesylate has emerged as a transformative tool for investigating the anatomy, function, and plasticity of dopaminergic and broader monoaminergic systems with unprecedented spatial resolution. Its significance lies in enabling simultaneous mapping of neuronal architecture and real-time monitoring of functional dynamics at individual presynaptic terminals:
Mapping Dopaminergic Microanatomy: FFN 102 selectively labels dopaminergic neurons and processes. In striatal slices from TH-GFP mice, 91.1% ± 1.9% of FFN 102-labeled puncta colocalized with TH-GFP, confirming specificity for dopaminergic terminals. Furthermore, unilateral 6-hydroxydopamine (6-OHDA) lesions—which destroy catecholaminergic neurons—resulted in near-complete loss of FFN 102 labeling in the lesioned striatum (3 ± 2 terminals) compared to the intact hemisphere (221 ± 10 terminals), underscoring its dependence on intact dopaminergic machinery [4]. This allows precise visualization of dopaminergic innervation density and patterning in healthy and diseased tissue models.
Quantifying Transporter Activity: FFN 102 uptake serves as a direct optical readout of DAT function at nerve terminals. Pre-incubation with DAT inhibitors (nomifensine, cocaine) reduces terminal labeling by ~15-fold. Similarly, genetic deletion of DAT (DAT-KO mice) virtually abolishes striatal FFN 102 accumulation [4]. Furthermore, FFN 102 itself acts as a competitive DAT inhibitor, prolonging the clearance of evoked dopamine measured by voltammetry (EC₅₀ ~4 µM), providing a means to assess DAT occupancy and kinetics [4].
Visualizing Dopamine Release Dynamics: The pH-dependent fluorescence of FFN 102 enables optical detection of neurotransmitter release. Within acidic vesicles, fluorescence is quenched. Upon exocytosis and exposure to the neutral extracellular pH, FFN 102 deprotonates, leading to a rapid increase in fluorescence intensity. Concurrently, the overall loss of fluorescence from the terminal due to probe release can be monitored ("destaining") [4]. This dual-mode imaging allows correlating vesicular release events with subsequent reuptake dynamics at single synapses, revealing heterogeneity in terminal function.
Applications in Disease Models & Pharmacology: The ability to resolve dopaminergic terminal function makes FFN 102 invaluable for studying Parkinson's disease (characterized by DA terminal loss), Huntington's disease (involving VMAT2 dysfunction), and drug addiction (where psychostimulants target DAT and VMAT2) [4] [7]. It enables direct assessment of how neurotoxins, therapeutic agents, or genetic manipulations impact DAT/VMAT2 activity, vesicular storage, and release probability at the synaptic level, providing mechanistic insights beyond bulk tissue measurements.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: